Ethylenediamine hydrochloride chemical structure and properties
Ethylenediamine hydrochloride chemical structure and properties
An In-depth Technical Guide to Ethylenediamine (B42938) Dihydrochloride (B599025)
Abstract: This technical guide provides a comprehensive overview of ethylenediamine dihydrochloride (CAS RN: 333-18-6), a chemical compound with significant utility in pharmaceutical synthesis, coordination chemistry, and various industrial applications.[1][2][3] This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it outlines its applications in research and drug development, safety and toxicology, and provides detailed experimental protocols for its synthesis and analysis. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Ethylenediamine dihydrochloride is the salt formed from the reaction of ethylenediamine with two equivalents of hydrochloric acid.[2] It consists of an ethylenediamine cation ([H₃N(CH₂)₂NH₃]²⁺) and two chloride anions (Cl⁻). The basic structure is composed of two primary amine groups attached to an ethane (B1197151) backbone.[2][4]
The IUPAC name for this compound is ethane-1,2-diamine;dihydrochloride.[5][6] It is also commonly known as ethylenediammonium dichloride and 1,2-diaminoethane dihydrochloride.[3][5][7]
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Reference |
| CAS Number | 333-18-6 | [5][8] |
| Molecular Formula | C₂H₁₀Cl₂N₂ | [5][8][9] |
| Molecular Weight | 133.02 g/mol | [5][7][9][10] |
| IUPAC Name | ethane-1,2-diamine;dihydrochloride | [5][6][8] |
| InChI | 1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H | [9] |
| InChIKey | OHHBFEVZJLBKEH-UHFFFAOYSA-N | [9] |
| Canonical SMILES | C(CN)N.Cl.Cl | [3][11] |
| Synonyms | Ethylenediammonium dichloride, 1,2-Diaminoethane dihydrochloride, Chlor-ethamine | [3][5][12] |
Physical and Chemical Properties
Ethylenediamine dihydrochloride is a white to off-white crystalline solid or powder at room temperature.[4][8][10][13] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][10] The compound is stable under normal temperatures and pressures.[10][13][14] It is incompatible with strong oxidizing agents.[10][13][14]
One of its most notable properties is its high solubility in water.[3][8] When dissolved, it dissociates into its constituent ions.[8] The solubility in water is reported to be 300 g/L at 20 °C.[6][13] It is also soluble in ethanol (B145695).
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [4][8][10][13] |
| Melting Point | >300 °C (decomposes) | [10][15] |
| Water Solubility | 300 g/L (at 20 °C) | [6][13] |
| pH | 5 (100 g/L aqueous solution at 20°C) | [10][13] |
| Sensitivity | Hygroscopic | [5][10] |
| Stability | Stable under normal conditions | [10][14] |
Synthesis and Manufacturing
Industrially, ethylenediamine is produced by reacting 1,2-dichloroethane (B1671644) (ethylene dichloride) with ammonia (B1221849) in an aqueous medium under pressure at elevated temperatures (around 180 °C).[16] This reaction generates hydrogen chloride, which forms a salt with the amine. The free amine is then liberated by adding sodium hydroxide.[16]
Ethylenediamine dihydrochloride is subsequently formed by the reaction of ethylenediamine with two equivalents of hydrochloric acid.[2] A laboratory-scale synthesis can be achieved by carefully adding ethylenediamine to a solution of hydrochloric acid, often followed by precipitation using a less polar solvent like ethanol or acetone (B3395972).[17] A continuous process for manufacturing involves reacting ethylene (B1197577) chloride with an excess of ammonia in a reaction tower.[18]
Crystal Structure and Molecular Geometry
The crystal structure of ethylenediamine dihydrochloride has been determined using X-ray diffraction methods.[19] The compound crystallizes in the monoclinic space group P2₁/c.[19] Within the crystal, the ethylenediamine moiety adopts a trans conformation with a center of symmetry.[19] The molecules are interconnected by a three-dimensional network of N-H···Cl hydrogen bonds.[19]
Table 3: Crystal Structure Parameters
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [19] |
| Space Group | P2₁/c | [19] |
| Unit Cell Dimensions | a = 4.44 Å, b = 6.88 Å, c = 9.97 Å, β = 92° | [19] |
| C-C Bond Distance | 1.54 Å | [19] |
| C-N Bond Distance | 1.48 Å | [19] |
| C-C-N Bond Angle | 109.07° | [19] |
| N-H···Cl H-bond Distances | 3.14 Å, 3.16 Å, 3.22 Å | [19] |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the identification and characterization of ethylenediamine dihydrochloride.
-
Infrared (IR) Spectroscopy: The IR spectrum of ethylenediamine dihydrochloride is available in the NIST WebBook.[9][20] Key absorptions include N-H stretching and bending vibrations, C-H stretching, and C-N stretching bands. The C-N stretching band, which appears around 1060 cm⁻¹ in the free ligand, shifts upon complexation, indicating coordination.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₃⁺) protons.[11] In DMSO-d₆, the -NH₂ protons of the free ligand appear around 1.2-1.4 ppm, while the -CH₂- protons are observed around 3.2 ppm.[21]
-
¹³C NMR: The carbon-13 NMR spectrum of the parent ethylenediamine shows a single peak for the two equivalent methylene carbons.[22]
-
Applications in Research and Drug Development
Ethylenediamine dihydrochloride is a versatile compound in research and pharmaceutical settings.[1] Its primary utility stems from its bifunctional nature and its ability to act as a chelating agent.[1][8]
-
Pharmaceutical Synthesis: It serves as a crucial precursor and intermediate in the synthesis of numerous drugs and bioactive compounds.[1] For instance, many antihistamines, such as hydroxyzine (B1673990) and tripelennamine, are derived from an ethylenediamine core structure.[12][16] It is also used in the synthesis of the bronchodilator aminophylline, where it helps solubilize the active ingredient, theophylline.[16]
-
Coordination Chemistry: As a bidentate ligand (abbreviated 'en'), ethylenediamine readily forms stable complexes with various metal ions by donating electron pairs from its two nitrogen atoms.[2][16] This chelating property is valuable in creating diagnostic agents, catalysts, and in controlling metal ion activity in biological systems.[1][2]
-
Biochemical Research: In laboratory settings, it is used as a buffering agent to maintain stable pH and as a chelating agent to bind metal ions, thereby influencing the activity of metal-dependent enzymes.[1][2] It has also been employed in fluorimetric determination methods for catecholamines.[13]
-
Other Applications: It is used as a stabilizer in some topical steroid creams, an epoxy-curing agent, and in the synthesis of fungicides and dyes.[12][13]
Safety and Toxicology
Ethylenediamine dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[23][24] It is also a known skin and respiratory sensitizer, meaning it may cause allergic reactions upon contact or inhalation.[23][24]
Table 4: Toxicological Data
| Parameter | Value | Species | Reference |
| LD₅₀ (Oral) | 1620 mg/kg | Mouse | [14][25] |
| LD₅₀ (Dermal) | >6400 mg/kg | Rabbit | [14][25] |
| Primary Hazards | Skin Irritant, Eye Irritant, Skin & Respiratory Sensitizer | N/A | [23][24] |
| GHS Hazard Statements | H302, H315, H317, H319, H334, H335 | N/A | [23] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection in case of dust generation.[14][23] Facilities should be equipped with an eyewash station and a safety shower.[14]
Experimental Protocols
A. Synthesis of Ethylenediamine Dihydrochloride (Laboratory Scale)
-
Objective: To synthesize ethylenediamine dihydrochloride from ethylenediamine and hydrochloric acid.
-
Materials: Ethylenediamine (99%), concentrated hydrochloric acid (~37%), ethanol, acetone, beaker, magnetic stirrer, ice bath, Buchner funnel, filter paper.
-
Methodology:
-
In a fume hood, prepare a dilute solution of hydrochloric acid by slowly adding a stoichiometric amount of concentrated HCl to chilled ethanol in a beaker placed in an ice bath.
-
While stirring vigorously, slowly add a solution of ethylenediamine (1 equivalent) in ethanol dropwise to the cold HCl solution. The reaction is highly exothermic.[17] Maintain the temperature below 10°C.
-
A white precipitate of ethylenediamine dihydrochloride will form immediately.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold acetone to remove any unreacted starting materials and excess acid.[17]
-
Dry the product in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.
-
B. Characterization by Infrared (IR) Spectroscopy
-
Objective: To obtain the IR spectrum of the synthesized ethylenediamine dihydrochloride and identify key functional groups.
-
Materials: Synthesized ethylenediamine dihydrochloride, KBr (IR grade), mortar and pestle, hydraulic press, FTIR spectrometer.
-
Methodology (KBr Pellet Technique):
-
Thoroughly dry the synthesized sample to remove any moisture, as water has strong IR absorptions.
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum, identifying characteristic peaks for N-H, C-H, and C-N bonds, and compare with a reference spectrum.[20]
-
C. Characterization by ¹H NMR Spectroscopy
-
Objective: To obtain the proton NMR spectrum of the synthesized product to confirm its structure.
-
Materials: Synthesized ethylenediamine dihydrochloride, deuterated solvent (e.g., D₂O or DMSO-d₆), NMR tubes, NMR spectrometer.
-
Methodology:
-
Dissolve a small amount (~5-10 mg) of the dried sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the presence of the methylene (-CH₂-) and ammonium (B1175870) (-NH₃⁺) protons, consistent with the ethylenediamine dihydrochloride structure.[11][21]
-
References
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